molecular formula C30H50O3 B1259459 17,24-Epoxy-25-hydroxybaccharan-3-one

17,24-Epoxy-25-hydroxybaccharan-3-one

Cat. No.: B1259459
M. Wt: 458.7 g/mol
InChI Key: VNZKJWBMWIOMMJ-OIGIKTIKSA-N
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Description

17,24-Epoxy-25-hydroxybaccharan-3-one is a baccharane-type triterpenoid first isolated from Aglaia foveolata and structurally characterized via spectroscopic methods (¹H NMR, ¹³C NMR) and X-ray crystallography . Its molecular formula is C₃₀H₅₀O₃, with a melting point of 180–182°C, optical rotation [α]²⁰D +16.8° (c 0.35, CHCl₃), and distinctive UV (λmax 213 nm) and IR (νmax 3460, 1704 cm⁻¹) profiles . The compound features a rigid tricyclic skeleton with a 17,24-epoxy bridge and hydroxylation at C-25. It has demonstrated cytotoxic activity against MCF-7 breast cancer cells (IC₅₀ values pending further validation) .

Properties

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

(1R,2R,5S,8S,10R,11S,14R,15R,20R)-8-(2-hydroxypropan-2-yl)-1,2,5,15,19,19-hexamethyl-9-oxapentacyclo[12.8.0.02,11.05,10.015,20]docosan-18-one

InChI

InChI=1S/C30H50O3/c1-25(2)20-11-16-30(8)21(28(20,6)15-12-22(25)31)10-9-19-24-27(5,17-18-29(19,30)7)14-13-23(33-24)26(3,4)32/h19-21,23-24,32H,9-18H2,1-8H3/t19-,20+,21-,23+,24-,27-,28+,29-,30-/m1/s1

InChI Key

VNZKJWBMWIOMMJ-OIGIKTIKSA-N

Isomeric SMILES

C[C@]12CC[C@H](O[C@@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(C)(C)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4OC(CC5)C(C)(C)O)C)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

17,24-Epoxy-25-hydroxy-21-methoxy-3,4-seco-baccharane

  • Source : Isolated alongside 17,24-epoxy-25-hydroxybaccharan-3-one from A. foveolata .
  • Structural Differences :
    • Lacks the tertiary methyl group (C-21) present in 17,24-epoxy-25-hydroxybaccharan-3-one.
    • Contains a 3,4-seco-baccharane skeleton (cleaved C3–C4 bond) and a methoxy group at C-21 .

17,24-Epoxy-25-hydroxy-3-oxobaccharan-21-oic acid

  • Source : Co-isolated from A. silvestris and A. foveolata .
  • Structural Differences :
    • Features a C-21 carboxylic acid group instead of the methyl group in 17,24-epoxy-25-hydroxybaccharan-3-one.
    • Retains the 3-oxo and 17,24-epoxy functionalities .
  • Bioactivity : Preliminary cytotoxicity data against MCF-7 cells, though potency may differ due to increased polarity from the carboxylic acid moiety .

Eichlerianic Acid and Cabraleone

  • Eichlerianic Acid: Source: Co-occurring in A. foveolata extracts . Structural Differences: A dammarane-type triterpene with a distinct oxidation pattern (C-3 hydroxyl and C-17 carboxyl groups). Bioactivity: Known for moderate cytotoxicity but lacks the epoxy bridge critical to 17,24-epoxy-25-hydroxybaccharan-3-one’s rigidity .
  • Cabraleone: Source: Isolated from A. foveolata and other Meliaceae species . Structural Differences: A pentacyclic triterpene with a lactone ring, contrasting with the tricyclic baccharane backbone.

Foveolin A and Methyl Foveolate A

  • Structural Class : Cyclopenta[b]benzofuran derivatives (rocaglates) .
  • Key Differences :
    • Foveolin A : Contains a fused benzofuran core absent in baccharane-type compounds.
    • Methyl Foveolate A : Esterified derivative with enhanced membrane permeability.
  • Bioactivity : Rocaglates like silvestrol (analogous to foveolin derivatives) show superior cytotoxicity (IC₅₀ < 10 nM in KB cells) compared to 17,24-epoxy-25-hydroxybaccharan-3-one, likely due to RNA helicase inhibition mechanisms .

Comparative Data Table

Compound Name Source Key Structural Features Bioactivity (Test System) Spectroscopic Signatures
17,24-Epoxy-25-hydroxybaccharan-3-one A. foveolata 17,24-Epoxy, C-25 hydroxyl, 3-oxo Cytotoxic (MCF-7) ¹H NMR: δ 1.02 (9H, s; C-21 CH₃)
17,24-Epoxy-25-hydroxy-21-methoxy-3,4-seco A. foveolata 3,4-seco, C-21 methoxy Not reported ¹³C NMR: δC 69.2 (oxygenated quaternary)
17,24-Epoxy-25-hydroxy-3-oxobaccharan-21-oic acid A. silvestris C-21 carboxylic acid, 3-oxo Cytotoxic (MCF-7) FABMS: m/z 481 [M+Na]⁺
Eichlerianic Acid A. foveolata Dammarane skeleton, C-17 carboxyl Moderate cytotoxicity IR: νmax 1704 cm⁻¹ (carboxyl)
Silvestrol (Rocaglate) A. silvestris Cyclopenta[b]benzofuran core IC₅₀ < 10 nM (KB cells) X-ray confirmed dioxanyloxy unit

Key Research Findings and Implications

  • Cytotoxicity Mechanisms : Unlike rocaglates (e.g., silvestrol), which inhibit RNA helicases, 17,24-epoxy-25-hydroxybaccharan-3-one’s mode of action remains understudied but may involve mitochondrial apoptosis pathways .
  • Synthetic Challenges : The complex epoxy and hydroxyl groups in baccharanes complicate synthetic modification compared to rocaglates, limiting structure-activity exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17,24-Epoxy-25-hydroxybaccharan-3-one
Reactant of Route 2
17,24-Epoxy-25-hydroxybaccharan-3-one

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